molecular formula C21H21N7O2 B2868404 2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839703-87-6

2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2868404
CAS No.: 839703-87-6
M. Wt: 403.446
InChI Key: JSJXZDYLRJZPLA-DHRITJCHSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core structure. The molecule features:

  • A 2-amino group at position 2 of the pyrroloquinoxaline scaffold.
  • An E-configured imine group at position 1, derived from the condensation of a pyridin-2-yl aldehyde.
  • A carboxamide moiety at position 3, linked to a 3-methoxypropyl chain.

Its analogs, however, demonstrate variations in substituents that influence physicochemical properties and target interactions [[1]–[6]].

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-30-12-6-11-24-21(29)17-18-20(27-16-9-3-2-8-15(16)26-18)28(19(17)22)25-13-14-7-4-5-10-23-14/h2-5,7-10,13H,6,11-12,22H2,1H3,(H,24,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJXZDYLRJZPLA-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridin-2-ylmethylene group: This step often involves a condensation reaction with pyridine-2-carbaldehyde.

    Attachment of the 3-methoxypropyl group: This can be done through a nucleophilic substitution reaction.

    Final amination step:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has applications in chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets such as enzymes, receptors, or nucleic acids, forming hydrogen bonds and hydrophobic interactions that are crucial for its biological activity.

Scientific Applications

  • Chemistry: It can be employed as a building block in synthesizing complex molecules and exploring new reaction pathways and mechanisms.
  • Biology: It can be used as a probe for studying enzyme interactions and protein-ligand binding.
  • Medicine: It shows potential as a lead compound for developing new drugs because its structure suggests it could interact with various biological targets, making it a candidate for pharmacological studies.
  • Industry: It can be used in developing new materials with specific properties like conductivity or fluorescence.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amino or methoxypropyl groups.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs from the evidence:

Compound Substituent at Position 1 (Imine Group) Carboxamide Chain Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Target compound (hypothetical) Pyridin-2-ylmethylidene 3-Methoxypropyl C23H22N6O2 438.47 (calculated) Pyridine ring introduces π-π stacking potential; moderate polarity
2-Amino-N-(3-methoxypropyl)-1-[(E)-(3,4,5-trimethoxybenzylidene)amino]-... () 3,4,5-Trimethoxybenzylidene 3-Methoxypropyl C25H28N6O5 492.54 Electron-rich methoxy groups enhance solubility but may reduce membrane permeability
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-... () 2-Methoxybenzyl 3-Ethoxypropyl C25H26N6O3 470.51 (calculated) Ethoxy chain increases lipophilicity; benzyl group alters steric bulk
2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(E)-(3-ethoxy-4-hydroxybenzylidene)amino]-... () 3-Ethoxy-4-hydroxybenzylidene 2-(Cyclohexenyl)ethyl C29H30N6O3 510.59 (calculated) Hydroxy and ethoxy groups improve H-bonding; cyclohexenyl adds hydrophobicity
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-... () 3-Hydroxybenzylidene 2-Methoxyethyl C22H20N6O3 416.43 (calculated) Hydroxy group enhances polarity; shorter chain reduces steric hindrance
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-... () 2-Thienylmethylene 2-Phenylethyl C25H22N6OS 454.55 (calculated) Thiophene introduces sulfur-based interactions; phenylethyl chain boosts hydrophobicity

Key Observations:

Methoxy and hydroxy groups () improve solubility and hydrogen-bonding capacity, critical for aqueous stability and receptor interactions .

Alkyl Chain Modifications :

  • Ethoxypropyl () vs. methoxypropyl (Target compound): Ethoxy increases lipophilicity (logP ~2.1 vs. ~1.8), favoring membrane penetration but reducing solubility .
  • Cyclohexenylethyl () and phenylethyl () chains introduce bulky hydrophobic moieties, likely enhancing binding to hydrophobic protein pockets .

Aromatic System Variations :

  • Pyridine (Target compound) vs. benzene () or thiophene (): Pyridine’s nitrogen enables additional dipole interactions, while thiophene’s sulfur may mediate unique binding via van der Waals forces .

Biological Activity

2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the class of pyrroloquinoxalines, characterized by its unique structural features that confer diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2, with a molecular weight of 300.36 g/mol. The compound's structure includes multiple functional groups, such as an amino group, a methoxypropyl chain, and a pyridine-derived moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These targets may include enzymes involved in cell signaling pathways, particularly protein tyrosine kinases (PTKs), which play significant roles in cancer progression and cellular communication. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its efficacy in modulating these pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrroloquinoxalines can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
  • Antimicrobial Properties : Quinoxaline derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited .
  • Anti-inflammatory Effects : Some quinoxaline derivatives have been reported to possess anti-inflammatory properties by inhibiting lipoxygenase (LOX) activity. This could suggest potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various quinoxaline derivatives, including those structurally similar to this compound. The study found that certain derivatives exhibited significant cytotoxicity against colorectal cancer cells (HCT-116) with an IC50 value of approximately 1.9 µg/mL compared to doxorubicin (IC50 = 3.23 µg/mL) .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which quinoxaline derivatives exert their biological effects. It was found that these compounds could inhibit specific kinases involved in tumor growth and metastasis. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for related quinoxaline derivatives:

Compound NameBiological ActivityIC50 (µg/mL)Reference
DoxorubicinAntitumor3.23
Compound AAntitumor1.9
Compound BAntimicrobialNot specified
Compound CAnti-inflammatoryNot specified

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